molecular formula C14H13NO3 B1419604 Methyl 2-amino-5-phenoxybenzoate CAS No. 1100393-44-9

Methyl 2-amino-5-phenoxybenzoate

Cat. No. B1419604
M. Wt: 243.26 g/mol
InChI Key: XZBNCQDGQQYUKB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-phenoxybenzoate” is a chemical compound with the molecular formula C14H13NO3 . It is used in various scientific research and development activities .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-phenoxybenzoate” has a molecular weight of 243.26 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data .

Scientific Research Applications

Fluorescent Sensing and Imaging

Methyl 2-amino-5-phenoxybenzoate derivatives have been explored for their potential in fluorescent sensing and imaging applications. A study by Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol, demonstrating its high selectivity and sensitivity towards aluminum ions (Al3+). The sensor showed potential in bio-imaging applications, particularly in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy.

Safety And Hazards

While specific safety and hazard information for “Methyl 2-amino-5-phenoxybenzoate” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

“Methyl 2-amino-5-phenoxybenzoate” is currently used for research and development . Its future applications will depend on the results of ongoing research, including studies into its physical and chemical properties, its reactivity, and its potential uses in various fields.

properties

IUPAC Name

methyl 2-amino-5-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)12-9-11(7-8-13(12)15)18-10-5-3-2-4-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBNCQDGQQYUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-phenoxybenzoate

CAS RN

1100393-44-9
Record name methyl 2-amino-5-phenoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TE Spires, BE Fink, EK Kick, D You, CA Rizzo… - The …, 2005 - Wiley Online Library
… Coupling of either methyl 2-amino-5-phenoxybenzoate or methyl 2-aminobenzoate was accomplished using 4-nitrobenzenesulfonyl chloride and di-isopropylethylamine in 1,2-…
Number of citations: 29 onlinelibrary.wiley.com

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